Gpx4-IN-6
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Overview
Description
Gpx4-IN-6 is a compound that has garnered significant attention in the scientific community due to its role as an inhibitor of glutathione peroxidase 4 (GPX4). Glutathione peroxidase 4 is a selenoprotein that plays a crucial role in protecting cells from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols . The inhibition of glutathione peroxidase 4 by this compound has been studied for its potential therapeutic applications, particularly in the context of cancer and neurodegenerative diseases .
Preparation Methods
The synthesis of Gpx4-IN-6 involves several steps, starting with the preparation of the core structure followed by the introduction of specific functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of starting materials such as aromatic compounds, which undergo a series of reactions including nitration, reduction, and cyclization to form the core structure.
Functional Group Introduction: Specific functional groups are introduced through reactions such as halogenation, alkylation, and acylation. These reactions are carried out under controlled conditions to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing the synthetic route to improve yield and reduce production costs .
Chemical Reactions Analysis
Gpx4-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Gpx4-IN-6 has been extensively studied for its scientific research applications, including:
Cancer Research: The inhibition of glutathione peroxidase 4 by this compound has shown promise in inducing ferroptosis, a form of programmed cell death, in cancer cells.
Neurodegenerative Diseases: Research has indicated that this compound may have therapeutic potential in treating neurodegenerative diseases by modulating oxidative stress pathways.
Biochemical Research: This compound is used as a tool compound in biochemical studies to understand the role of glutathione peroxidase 4 in cellular processes.
Mechanism of Action
Gpx4-IN-6 exerts its effects by inhibiting the activity of glutathione peroxidase 4. This inhibition leads to the accumulation of lipid hydroperoxides, which can induce ferroptosis in cells. The molecular targets of this compound include the active site of glutathione peroxidase 4, where it binds and prevents the enzyme from catalyzing the reduction of lipid hydroperoxides . The pathways involved in this process include the oxidative stress pathway and the ferroptosis pathway .
Comparison with Similar Compounds
Gpx4-IN-6 is unique compared to other glutathione peroxidase 4 inhibitors due to its specific chemical structure and high potency. Similar compounds include:
ML162: A small molecule inhibitor of glutathione peroxidase 4 with similar applications in cancer research.
FIN56: This compound induces ferroptosis by depleting coenzyme Q10 and inhibiting glutathione peroxidase 4.
This compound stands out due to its unique chemical scaffold and its potential for therapeutic applications in a wide range of diseases .
Properties
Molecular Formula |
C18H17BrFNO5 |
---|---|
Molecular Weight |
426.2 g/mol |
IUPAC Name |
2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluoro-3,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H17BrFNO5/c1-23-15-8-12(9-16(24-2)18(15)20)21(17(22)10-19)11-3-4-13-14(7-11)26-6-5-25-13/h3-4,7-9H,5-6,10H2,1-2H3 |
InChI Key |
RKMUVAANQXYLLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1F)OC)N(C2=CC3=C(C=C2)OCCO3)C(=O)CBr |
Origin of Product |
United States |
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